molecular formula C22H28N9NaO9S2 B1668822 Cefbuperazone sodium CAS No. 76648-01-6

Cefbuperazone sodium

Cat. No. B1668822
CAS RN: 76648-01-6
M. Wt: 649.6 g/mol
InChI Key: WNJOIIXGSLBJAS-FDVIUCIPSA-M
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Description

Cefbuperazone is a second-generation cephalosporin antibiotic . It is used for intramuscular (IM) and intravenous (IV) administration .


Molecular Structure Analysis

Cefbuperazone sodium has a molecular formula of C22H28N9NaO9S2 and an average mass of 649.632 Da .

Scientific Research Applications

Antibacterial Activity

Cefbuperazone Sodium has been extensively studied for its antibacterial properties. A study demonstrated its potent serum bactericidal activity against bacteria like Klebsiella pneumoniae and Escherichia coli, which produce ESBLs (Extended Spectrum Beta-Lactamases) (Han Yu-yang, 2013). Further research confirms its efficacy in vivo against these pathogens, showing stronger antibacterial activity compared to other cephalosporins (You Xue-fu, 2011). Additionally, cefbuperazone has been compared with other antibacterials, showing high activity against ESBLs-producing Escherichia coli and Klebsiella pneumoniae (W. Rui, 2012).

Pharmacokinetics

The pharmacokinetic profile of cefbuperazone in healthy volunteers has been studied to understand its distribution and metabolism. A study detailed the pharmacokinetics after single and multiple intravenous infusions, showing that cefbuperazone exhibits a linear pharmacokinetic profile without gender differences or drug accumulation (Dongbo Liu et al., 2016).

Compatibility and Stability

Investigations into the compatibility and stability of cefbuperazone with common infusion solutions like saline and glucose have been conducted. One study found that cefbuperazone sodium remains stable for up to 8 hours when mixed with these solutions (Z. Zhe, 2012). This information is crucial for clinical use, ensuring the safe administration of the drug.

Chemical Analysis and Synthesis

Research on the chemical structure and synthesis of cefbuperazone has been conducted to improve manufacturing processes. The synthesis of cefbuperazone from 4-ethyl-2,3-dioxopiperazine has been reported, providing insight into more efficient production methods (W. Wenfeng, 2010). Another study explored the crystal structure of a cefbuperazone building block, contributing to a deeper understanding of its molecular composition (Chun-xiang Ji et al., 2008).

Safety And Hazards

When handling Cefbuperazone sodium, it is advised to avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

sodium;(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N9O9S2.Na/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3;/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37);/q;+1/p-1/t10-,12+,19+,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJOIIXGSLBJAS-FDVIUCIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N9NaO9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227467
Record name Cefbuperazone sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefbuperazone sodium

CAS RN

76648-01-6
Record name Cefbuperazone sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076648016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefbuperazone sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFBUPERAZONE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VX59V96BS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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